3-Chloro-4,5-dimethoxyphenylboronic acid 3-Chloro-4,5-dimethoxyphenylboronic acid
Brand Name: Vulcanchem
CAS No.: 1701449-18-4
VCID: VC2847406
InChI: InChI=1S/C8H10BClO4/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4,11-12H,1-2H3
SMILES: B(C1=CC(=C(C(=C1)Cl)OC)OC)(O)O
Molecular Formula: C8H10BClO4
Molecular Weight: 216.43 g/mol

3-Chloro-4,5-dimethoxyphenylboronic acid

CAS No.: 1701449-18-4

Cat. No.: VC2847406

Molecular Formula: C8H10BClO4

Molecular Weight: 216.43 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-4,5-dimethoxyphenylboronic acid - 1701449-18-4

Specification

CAS No. 1701449-18-4
Molecular Formula C8H10BClO4
Molecular Weight 216.43 g/mol
IUPAC Name (3-chloro-4,5-dimethoxyphenyl)boronic acid
Standard InChI InChI=1S/C8H10BClO4/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4,11-12H,1-2H3
Standard InChI Key FMEZHQZTXJATTF-UHFFFAOYSA-N
SMILES B(C1=CC(=C(C(=C1)Cl)OC)OC)(O)O
Canonical SMILES B(C1=CC(=C(C(=C1)Cl)OC)OC)(O)O

Introduction

Chemical Properties and Structure

Molecular Identity and Structural Characteristics

3-Chloro-4,5-dimethoxyphenylboronic acid possesses a molecular structure consisting of a phenyl ring with a boronic acid group (B(OH)₂) at position 1, a chlorine atom at position 3, and methoxy groups (OCH₃) at positions 4 and 5. The molecular formula can be established as C₈H₁₀BClO₄, reflecting the presence of the phenyl ring (C₆H), two methoxy groups (C₂H₆O₂), one chlorine atom (Cl), and the boronic acid group (BH(OH)₂) .

The boronic acid functional group contains a boron atom bonded to the phenyl ring and two hydroxyl groups. This arrangement is responsible for the compound's distinctive reactivity in coupling reactions, particularly its ability to undergo transmetalation with palladium catalysts in Suzuki reactions.

Physical Properties

While specific physical property data for 3-Chloro-4,5-dimethoxyphenylboronic acid is limited in the search results, informative comparisons can be made with structurally similar compounds. For instance, 3,4-Dimethoxyphenylboronic acid has a documented melting point of 245-250°C and appears as a white to light beige powder . Similarly, 3,5-Dimethoxyphenylboronic acid is described as a white to pale yellow crystalline powder .

Based on these related compounds, it can be reasonably inferred that 3-Chloro-4,5-dimethoxyphenylboronic acid likely:

  • Appears as a white to off-white crystalline powder

  • Possesses a high melting point, potentially in the 220-260°C range

  • Exhibits limited water solubility but better solubility in polar organic solvents

  • Demonstrates stability at room temperature under proper storage conditions

Comparison with Related Boronic Acids

The structural and physical characteristics of 3-Chloro-4,5-dimethoxyphenylboronic acid can be better understood through comparison with related compounds. Table 1 provides a comparative analysis of key properties across several structurally similar boronic acids.

Table 1: Comparative Properties of 3-Chloro-4,5-dimethoxyphenylboronic acid and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Physical AppearanceSpecial Properties
3-Chloro-4,5-dimethoxyphenylboronic acid1135992-31-2C₈H₁₀BClO₄~216.4*Powder*Contains chlorine and two methoxy groups
3,4-Dimethoxyphenylboronic acid122775-35-3C₈H₁₁BO₄181.98White to light beige powderWater solubility: 25 g/L
(3,5-Dimethoxyphenyl)boronic acid192182-54-0C₈H₁₁BO₄181.98White to pale yellow crystalline powderStorage at room temperature
3-Chloro-4-methylphenylboronic acid175883-63-3C₇H₈BClO₂170.4Off-white powderMelting point: 228-232°C
(4-Chloro-3,5-dimethylphenyl)boronic acid1056475-86-5C₈H₁₀BClO₂184.43Powder*Contains chlorine and two methyl groups

*Values marked with an asterisk are estimated or inferred based on similar compounds.

Synthesis and Production

Laboratory Scale Preparation

The laboratory preparation of 3-Chloro-4,5-dimethoxyphenylboronic acid would typically involve the following sequence:

  • Starting from 3-chloro-4,5-dimethoxybenzene and introducing a halogen (Br or I) at position 1

  • Performing a metal-halogen exchange reaction with n-BuLi at low temperature (-78°C)

  • Adding trimethyl borate and allowing the mixture to warm to room temperature

  • Hydrolyzing with aqueous acid to obtain the boronic acid

  • Purification through recrystallization or column chromatography

The exact conditions would need to be optimized based on the specific reactivity of the substituted aryl halide precursor, with particular attention to the temperature control during the metal-halogen exchange to prevent side reactions.

Applications and Uses

Role in Cross-Coupling Reactions

Boronic acids, including 3-Chloro-4,5-dimethoxyphenylboronic acid, are extensively used in Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids in the presence of a palladium catalyst and a base .

The specific substitution pattern of 3-Chloro-4,5-dimethoxyphenylboronic acid makes it valuable for introducing this substituted aryl group into complex molecules. The methoxy groups provide electron-donating effects, while the chlorine provides an electron-withdrawing effect, potentially offering unique reactivity or selectivity in coupling reactions.

Other Research and Industrial Applications

Based on the applications of similar compounds, 3-Chloro-4,5-dimethoxyphenylboronic acid likely finds utility in:

  • The synthesis of polymers and polymeric materials with specific electronic or optical properties

  • Development of catalysts for various organic transformations

  • Preparation of materials with tailored physical or chemical characteristics

  • Serving as a building block for more complex organoboron compounds

Related compounds have been used in the preparation of structures such as terphenyl derivatives through double Suzuki coupling reactions , suggesting similar applications for 3-Chloro-4,5-dimethoxyphenylboronic acid in the synthesis of extended aromatic systems.

Structure-Activity Relationships and Comparative Analysis

Effect of Substituents on Reactivity

The specific substitution pattern in 3-Chloro-4,5-dimethoxyphenylboronic acid influences its reactivity in various ways that distinguish it from other boronic acid derivatives:

The chlorine substituent at position 3 withdraws electron density through inductive effects, potentially making the boronic acid more electrophilic and affecting the rate and selectivity of coupling reactions. This electronic effect can significantly impact the compound's behavior in palladium-catalyzed transformations.

The methoxy groups at positions 4 and 5 donate electron density through resonance effects, which may stabilize intermediates in coupling reactions and enhance solubility in certain organic solvents. The positioning of these electron-donating groups para and meta to the boronic acid functionality creates a specific electronic environment that affects reactivity.

The combined electronic effects create a unique distribution that would give this compound distinctive properties compared to other boronic acids. This electronic profile is particularly important in determining reactivity in cross-coupling reactions, where electronic factors can significantly influence both reaction rates and selectivity.

Comparison with Isomeric and Related Compounds

A structured comparison of 3-Chloro-4,5-dimethoxyphenylboronic acid with related compounds provides insights into how structural variations affect chemical behavior and potential applications.

Table 2: Structural Comparison of 3-Chloro-4,5-dimethoxyphenylboronic acid with Related Compounds

CompoundStructural FeaturesElectronic EffectsPotential Impact on Reactivity
3-Chloro-4,5-dimethoxyphenylboronic acidCl at C-3, OCH₃ at C-4 and C-5Mixed (electron-withdrawing Cl, electron-donating OCH₃)Balanced reactivity with unique regioselectivity
3,4-Dimethoxyphenylboronic acidOCH₃ at C-3 and C-4Strongly electron-donatingMore nucleophilic, potentially more reactive in coupling
3-Chloro-4-methylphenylboronic acidCl at C-3, CH₃ at C-4Mixed (electron-withdrawing Cl, weakly electron-donating CH₃)Moderate reactivity
(4-Chloro-3,5-dimethylphenyl)boronic acidCl at C-4, CH₃ at C-3 and C-5Mixed (electron-withdrawing Cl, weakly electron-donating CH₃)Different regioselectivity in coupling reactions
(3,5-Dimethoxyphenyl)boronic acidOCH₃ at C-3 and C-5Strongly electron-donatingMore nucleophilic, different substitution pattern

Physical and Chemical Properties

Solubility Properties

The solubility characteristics of 3-Chloro-4,5-dimethoxyphenylboronic acid can be reasonably estimated based on similar compounds:

Water Solubility is likely moderate to low. For comparison, 3,4-Dimethoxyphenylboronic acid has a documented water solubility of 25 g/L . The presence of the chlorine atom in 3-Chloro-4,5-dimethoxyphenylboronic acid might reduce water solubility somewhat compared to the non-chlorinated analog.

Organic Solvent Solubility is expected to be good in polar organic solvents such as alcohols (methanol, ethanol), THF (tetrahydrofuran), DMF (dimethylformamide), DMSO (dimethyl sulfoxide), acetone, and acetonitrile. The presence of the two methoxy groups likely enhances solubility in polar organic solvents compared to less substituted phenylboronic acids.

The balance between the hydrophobic aromatic ring and the hydrophilic boronic acid group creates an amphiphilic character that influences the compound's behavior in different solvent systems. This property is particularly important when considering its use in reaction conditions where solubility can significantly impact efficiency.

Recent Research and Developments

Synthetic Applications

Recent research involving boronic acids similar to 3-Chloro-4,5-dimethoxyphenylboronic acid has focused on several areas with potential relevance to this specific compound:

Development of more efficient and selective Suzuki coupling conditions has been an active area of research, with particular attention to catalysts that function effectively with electronically diverse substrates. The unique electronic properties of 3-Chloro-4,5-dimethoxyphenylboronic acid would make it an interesting substrate for such methodology studies.

Application in the synthesis of pharmaceutical intermediates represents another significant research direction, particularly for compounds requiring the specific substitution pattern provided by this boronic acid. The dimethoxy pattern, combined with the chlorine substituent, creates a structural motif found in various bioactive compounds.

New Methodologies

Emerging methodologies that could potentially involve 3-Chloro-4,5-dimethoxyphenylboronic acid include:

Photoredox-catalyzed coupling reactions represent an expanding area of chemical research where boronic acids participate in novel bond-forming processes under mild conditions. These approaches often show different substrate scope and selectivity compared to traditional palladium catalysis.

Continuous flow chemistry applications provide advantages for reactions involving air-sensitive reagents like organometallic compounds. The application of flow chemistry to boronic acid couplings has been demonstrated to improve efficiency and reproducibility in certain cases.

Green chemistry approaches with reduced catalyst loadings, more environmentally friendly solvents, and improved atom economy continue to be developed for Suzuki coupling reactions. These advances could enhance the utility of specialized boronic acids like 3-Chloro-4,5-dimethoxyphenylboronic acid in sustainable chemical processes.

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